N-(3-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
Description
N-(3-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a synthetic acetamide derivative featuring a 3-methoxyphenyl group attached to an acetamide backbone and a 1-oxo-tetrahydroisoquinolin-5-yloxy moiety. This compound shares structural similarities with several analogs reported in recent literature, particularly in its acetamide core and tetrahydroisoquinoline-based substituents.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-13-5-2-4-12(10-13)20-17(21)11-24-16-7-3-6-15-14(16)8-9-19-18(15)22/h2-7,10H,8-9,11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFREEVOVBJZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2CCNC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Isoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinolinone core.
Methoxyphenyl Group Introduction: The methoxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Acetamide Linkage Formation: The final step involves the formation of the acetamide linkage through amidation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(3-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide typically involves the reaction of 3-methoxyphenol with a suitable acetamide derivative. The structure can be characterized using various spectroscopic techniques such as IR, NMR (both and ), and mass spectrometry. The compound's molecular formula is , and it has a molecular weight of approximately 336.36 g/mol.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of phenoxy-N-arylacetamides have been shown to possess antimicrobial properties against various bacterial strains . The presence of the methoxy group in the phenyl ring enhances the lipophilicity of the compound, potentially improving its membrane permeability and biological activity.
Antiviral Activity
Compounds featuring tetrahydroisoquinoline structures have been explored for their antiviral properties. Studies have demonstrated that certain derivatives inhibit viral replication effectively, suggesting that this compound may also exhibit similar antiviral effects .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in various studies. Compounds with similar scaffolds have shown to inhibit pro-inflammatory cytokines and pathways, indicating that this compound could serve as a lead compound for developing anti-inflammatory agents .
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. Analogues of tetrahydroisoquinoline derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of oncogenic signaling pathways .
Case Studies
| Study | Findings | |
|---|---|---|
| Berest et al. (2011) | Investigated phenoxy-N-arylacetamides for antimicrobial activity | Identified significant activity against Gram-positive bact |
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Analogs with Tetrahydroisoquinoline Moieties
The compound’s closest structural analogs include derivatives with modifications to the phenyl or tetrahydroisoquinoline groups. Key examples from the evidence are:
Table 1: Structural Comparison of Tetrahydroisoquinoline-Based Acetamides
Key Observations :
- Substituent Effects: The methoxy group in the target compound likely improves aqueous solubility compared to the chloro () or fluorine () substituents, which are more electronegative and lipophilic.
- Pharmacophore Similarities: All analogs retain the 1-oxo-tetrahydroisoquinoline moiety, suggesting a conserved pharmacophore critical for interaction with biological targets.
Functional Analogs with Diverse Heterocyclic Systems
Other acetamide derivatives with distinct heterocyclic systems highlight the versatility of this scaffold:
Table 2: Functional Analogs with Varied Heterocycles
Key Observations :
- Heterocycle Impact: The pyridinone ring in AMC3 () introduces a planar, electron-deficient system, which may enhance receptor binding compared to the tetrahydroisoquinoline’s fused bicyclic structure. The benzothiazole derivatives () demonstrate how trifluoromethyl groups can enhance metabolic stability and bioavailability.
- Functional Group Trade-offs: The target compound’s methoxyphenyl group balances solubility and lipophilicity, whereas bromine or cyano groups (as in AMC3) may prioritize target affinity over pharmacokinetics.
Biological Activity
N-(3-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound of interest due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 298.34 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes. For example, it may inhibit phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways related to inflammation and cellular proliferation .
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially reducing oxidative stress in cells. This property is significant for neuroprotective applications and in treating conditions characterized by oxidative damage .
- Interaction with Receptors : The compound may interact with various G protein-coupled receptors (GPCRs), leading to alterations in intracellular calcium levels and modulation of neurotransmitter release .
1. Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties in vitro and in vivo. In a study involving guinea pigs, it was found to reduce bronchial eosinophilia and airway hyperactivity effectively .
2. Antitumor Activity
Recent research has highlighted the compound's potential as an antitumor agent. It showed selective cytotoxicity against several cancer cell lines without affecting normal cells. Specifically, it inhibited the growth of MDA-MB-231 breast cancer cells by interfering with cell cycle-related proteins .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of cerebral ischemia. It was shown to enhance the phosphorylation of AKT and GSK3β, which are critical for neuronal survival following ischemic events .
Case Studies
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(3-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide derivatives?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, potassium carbonate in dimethylformamide (DMF) is used to deprotonate phenolic hydroxyl groups, enabling ether bond formation with chloroacetamide intermediates . A representative protocol involves:
- Reacting 5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one with chloroacetyl chloride in DMF under basic conditions.
- Coupling the resulting intermediate with 3-methoxyaniline via amide bond formation.
- Monitoring reaction progress via thin-layer chromatography (TLC) and purifying via recrystallization or column chromatography .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for amide bonds, C-O-C stretches for ether linkages) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in the 6.9–7.5 ppm range) and stereochemistry .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+1]⁺ peaks at m/z 430.2 for related acetamide derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in ether bond formation?
Regioselectivity in ether synthesis is influenced by:
- Solvent Choice : Polar aprotic solvents like DMF stabilize intermediates and improve reaction kinetics .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during electrophilic substitution, as seen in the synthesis of quinoline intermediates .
- Catalysis : Base selection (e.g., K₂CO₃ vs. NaH) affects deprotonation efficiency. For example, K₂CO₃ in DMF is optimal for phenolic hydroxyl activation .
- Monitoring Tools : Real-time TLC or HPLC ensures reaction progression without over-alkylation .
Q. What strategies address contradictions in biological activity data among structurally analogous acetamides?
Contradictions may arise from:
- Substituent Effects : Electron-donating groups (e.g., methoxy) vs. electron-withdrawing groups (e.g., nitro) alter receptor binding. For instance, N-(4-nitrophenyl) derivatives show reduced hypoglycemic activity compared to unsubstituted analogs due to steric hindrance .
- Bioassay Variability : Standardize assays (e.g., enzyme inhibition protocols for hypoglycemic activity) across studies to minimize variability.
- Computational Modeling : Use molecular docking to predict binding affinities and rationalize discrepancies .
Q. What are the best practices for handling reactive intermediates during multi-step synthesis?
- Inert Atmospheres : Use nitrogen or argon to prevent oxidation of intermediates like 5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one .
- Low-Temperature Storage : Store chloroacetylated intermediates at 0–6°C to prevent decomposition .
- Safety Protocols : Follow SDS guidelines (e.g., PPE for handling acetyl chloride) and neutralize acidic/basic waste before disposal .
Q. How can structural modifications improve the metabolic stability of this compound?
- Bioisosteric Replacement : Substitute labile ester groups with amides (e.g., replacing methoxy with fluorinated analogs to resist demethylation) .
- Steric Shielding : Introduce bulky substituents near metabolically sensitive sites (e.g., ortho-methyl groups on the phenyl ring) .
- Prodrug Approaches : Mask polar functionalities (e.g., hydroxyl groups) as esters or carbamates to enhance bioavailability .
Methodological Considerations
- Data Reproducibility : Document reaction parameters (solvent purity, stirring rate, drying agents) to ensure reproducibility. For example, residual water in DMF can hydrolyze chloroacetyl intermediates, reducing yields .
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
